Mevalonic acid lithium salt

Metabolic intermediate stability Assay reproducibility Mevalonate pathway

Unlike free mevalonic acid—which spontaneously lactonizes in solution—this lithium salt permanently stabilizes the biologically active carboxylate anion. It eliminates batch-to-batch equilibrium variability, ensuring consistent substrate for mevalonate kinase assays, statin-rescue experiments, and ¹³C metabolic tracing. ≥98% purity and 100 mg/mL aqueous solubility enable high-concentration stock preparation. Defined stoichiometry supports accurate kinetic parameters and reproducible supplement studies in mevalonate kinase deficiency models.

Molecular Formula C6H11LiO4
Molecular Weight 154.1 g/mol
Cat. No. B8117440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevalonic acid lithium salt
Molecular FormulaC6H11LiO4
Molecular Weight154.1 g/mol
Structural Identifiers
SMILES[Li+].CC(CCO)(CC(=O)[O-])O
InChIInChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1
InChIKeyPVWNXFFXFNEHDZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mevalonic Acid Lithium Salt for Research Procurement: Essential Metabolic Intermediate CAS 2618458-93-6


Mevalonic acid lithium salt (MVA lithium salt, CAS 2618458-93-6) is the stabilized lithium salt of mevalonic acid, the essential precursor of the mevalonate pathway . This compound serves as the obligate substrate for mevalonate kinase and subsequent isoprenoid biosynthesis, supporting sterol, dolichol, heme, ubiquinone, and prenylated protein production . The lithium salt formulation addresses the inherent instability of free mevalonic acid, which spontaneously lactonizes in aqueous solution , while preserving full biological activity in cell-based assays .

Why Mevalonic Acid Lithium Salt Cannot Be Directly Substituted by Free Acid or Lactone Forms


In-class mevalonate pathway intermediates are not functionally interchangeable for precise biochemical investigations. Free mevalonic acid exists in dynamic equilibrium with its lactone form (mevalonolactone) in aqueous solution, resulting in a heterogeneous and unstable reagent mixture that compromises assay reproducibility . Conversely, mevalonolactone requires cellular esterase activity for conversion to the active carboxylate, introducing variable and cell-type-dependent bioavailability [1]. The lithium salt formulation permanently stabilizes the biologically relevant carboxylate anion, eliminating lactone interconversion and ensuring consistent substrate availability . The following quantitative evidence delineates why this stabilized lithium salt should be preferentially selected for applications demanding assay-to-assay consistency.

Quantitative Differentiation Evidence for Mevalonic Acid Lithium Salt vs. Comparators


Stability: Lithium Salt Prevents Spontaneous Lactonization Inherent to Free Acid

Mevalonic acid lithium salt is chemically stabilized against the spontaneous intramolecular esterification that free mevalonic acid undergoes in aqueous solution. Free mevalonic acid exists in equilibrium with its lactone form (mevalonolactone) . The lithium salt eliminates this equilibrium, providing a single, homogeneous molecular species [1]. While no quantitative equilibrium constant (K_eq) was located in publicly accessible literature for this specific compound, vendor technical documentation uniformly states that the lithium salt formulation ensures improved handling and storage stability compared to the free acid form [1], and the free form is explicitly noted as prone to instability, making the stable salt form advisable .

Metabolic intermediate stability Assay reproducibility Mevalonate pathway

Aqueous Solubility: 100 mg/mL in Water Enables High-Concentration Stock Preparation

Mevalonic acid lithium salt demonstrates high aqueous solubility, a critical parameter for preparing concentrated stock solutions for cell culture and enzymatic assays. Multiple vendors report solubility of 100 mg/mL (approximately 648.97 mM) in water , and 50 mg/mL (approximately 324.49 mM) in DMSO . In contrast, the free acid form is reported to have a water solubility of approximately 498 g/L (calculated ALOGPS), but this value is for the equilibrium mixture including lactone and does not reflect the stable, homogeneous reagent provided by the lithium salt [1]. The sodium salt form lacks well-defined, vendor-reported quantitative solubility data in public datasheets, with only qualitative statements such as "May dissolve in DMSO" .

Solubility Stock solution preparation In vitro assays

Functional Rescue: 80-110 µM Prevents Simvastatin-Induced C2C12 Myotube Cytotoxicity

In a direct cell-based assay, mevalonic acid lithium salt at concentrations of 80, 90, 100, and 110 µM completely prevented the loss of cell viability induced by the HMG-CoA reductase inhibitor simvastatin in C2C12 myotubes over a 72-hour incubation [1]. This rescue effect serves as a functional benchmark for mevalonate pathway restoration. The free acid form also shows comparable activity at identical concentrations , confirming that the lithium counterion does not interfere with biological activity. No quantitative comparator data for the sodium salt in this specific assay system were found in public domain sources.

Statin myopathy Cell viability Mevalonate pathway rescue

Purity: ≥98% by HPLC Ensures Low Impurity Burden for Metabolic Studies

Commercially available mevalonic acid lithium salt is routinely supplied at ≥98% purity as determined by HPLC . This contrasts with the sodium salt, which is reported to contain ≤10% water and 13.0-14.1% sodium (calculated on dry substance), indicating a less precisely defined stoichiometry [1]. High purity minimizes confounding effects from impurities that could activate off-target pathways or introduce analytical interference in metabolomics and flux studies.

Chemical purity QC specifications Reproducibility

Recommended Research Applications for Mevalonic Acid Lithium Salt Based on Verified Differentiation


Statin-Induced Myopathy Rescue Assays in Skeletal Muscle Cells

Researchers investigating statin-associated muscle symptoms (SAMS) require a reliable mevalonate pathway substrate to validate on-target HMG-CoA reductase inhibition. Mevalonic acid lithium salt at 80-110 µM effectively rescues C2C12 myotube viability loss induced by simvastatin , serving as a positive control for pathway-specific rescue. The stabilized lithium salt formulation ensures consistent dosing across multiple experimental replicates, avoiding the lactone equilibrium variability of free mevalonic acid .

Enzymatic Assays for Mevalonate Kinase and Downstream Enzymes

For in vitro enzyme kinetic studies (e.g., mevalonate kinase, phosphomevalonate kinase), the defined aqueous solubility (100 mg/mL in water) of the lithium salt enables preparation of high-concentration substrate stocks without exceeding solvent volume limits . The absence of lactone equilibrium ensures that the measured reaction rate reflects substrate conversion from a single molecular species, improving kinetic parameter accuracy.

Metabolic Flux Analysis and Isotopic Tracing Studies

In stable isotope-resolved metabolomics (e.g., ¹³C-mevalonate tracing), high chemical purity (≥98%) is essential to minimize background signals from impurities . The lithium salt's consistent stoichiometry and stability support accurate quantitation of label incorporation into downstream isoprenoids, sterols, and prenylated proteins.

Inherited Mevalonate Kinase Deficiency (MKD) and Mevalonic Aciduria Research

Studies of mevalonate kinase deficiency and mevalonic aciduria require a stable, well-characterized mevalonate source for cellular supplementation and diagnostic assay development. The lithium salt's defined purity and solubility facilitate reproducible experimental conditions , which is critical when comparing patient-derived cell lines or testing pharmacological chaperones.

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